molecular formula C5H12N2O2 B11724324 N'-hydroxy-2-propan-2-yloxyethanimidamide

N'-hydroxy-2-propan-2-yloxyethanimidamide

Katalognummer: B11724324
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: FDYAGJRGEHGFLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-propan-2-yloxyethanimidamide typically involves the reaction of ethanimidamide with isopropyl alcohol under specific conditions. The reaction is facilitated by the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of N’-hydroxy-2-propan-2-yloxyethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-2-propan-2-yloxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated products, while reduction can produce simpler amides .

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-2-propan-2-yloxyethanimidamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-hydroxy-2-propan-2-yloxyethanimidamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved in its action include modulation of enzymatic activity and protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N’-hydroxy-2-propan-2-yloxyethanimidamide include:

Uniqueness

N’-hydroxy-2-propan-2-yloxyethanimidamide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in proteomics research make it a valuable compound in scientific studies .

Eigenschaften

Molekularformel

C5H12N2O2

Molekulargewicht

132.16 g/mol

IUPAC-Name

N'-hydroxy-2-propan-2-yloxyethanimidamide

InChI

InChI=1S/C5H12N2O2/c1-4(2)9-3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7)

InChI-Schlüssel

FDYAGJRGEHGFLJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.